N,N-diethyl-7-nitro-9H-fluoren-2-amine
CAS No.:
Cat. No.: VC16098880
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O2 |
|---|---|
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | N,N-diethyl-7-nitro-9H-fluoren-2-amine |
| Standard InChI | InChI=1S/C17H18N2O2/c1-3-18(4-2)14-5-7-16-12(10-14)9-13-11-15(19(20)21)6-8-17(13)16/h5-8,10-11H,3-4,9H2,1-2H3 |
| Standard InChI Key | NWHFFAPECXHDCK-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
N,N-Diethyl-7-nitro-9H-fluoren-2-amine (hypothetical molecular formula: ) belongs to the 9H-fluorene family, a bicyclic hydrocarbon system comprising two benzene rings fused to a central five-membered ring. Key structural features include:
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Nitro group (-NO): Positioned at the 7-carbon, this electron-withdrawing group imposes significant electronic effects on the aromatic system, altering reactivity and optical properties .
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N,N-Diethylamine (-N(CH)): At the 2-carbon, this tertiary amine introduces steric bulk and electron-donating characteristics, potentially enhancing solubility in organic solvents .
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9H-fluorene backbone: The absence of substituents at the 9-position distinguishes this compound from derivatives like 9,9-dimethylfluorenes, which are studied for nonlinear optical (NLO) applications .
Nomenclature conflicts: The provided search results include 9,9-diethyl-7-nitro-N,N-diphenyl-9H-fluoren-2-amine (CAS 114482-15-4) , which shares the fluorene core but differs in substituents (diethyl at C9, diphenylamine at C2). This discrepancy underscores the need for precise structural verification in synthetic workflows.
Synthetic Strategies and Reaction Pathways
Challenges in Steric Control
The diethylamine group’s steric demand may hinder reaction efficiency. Computational modeling (e.g., DFT) could optimize reaction conditions by predicting transition-state geometries .
Physicochemical Properties (Inferred)
Spectroscopic signatures:
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: Expected signals at δ 1.2–1.4 ppm (CH of ethyl), δ 3.3–3.6 ppm (N-CH), and aromatic protons between δ 7.0–8.5 ppm .
Future Research Directions
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